8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazoloquinoline family, a class of fused heterocyclic systems known for diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure features:
- 1-(4-Chlorophenyl) and 3-(4-Methoxyphenyl) substituents, contributing to steric bulk and modulating electronic interactions with biological targets.
Properties
IUPAC Name |
8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl2N3O/c1-29-18-9-2-14(3-10-18)22-20-13-26-21-11-6-16(25)12-19(21)23(20)28(27-22)17-7-4-15(24)5-8-17/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMMCVJDKFEOHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Cl)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazoloquinoline core, followed by the introduction of chloro and methoxy substituents through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce various halogenated or alkylated derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that pyrazoloquinoline derivatives exhibit promising anticancer activities. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
- Case Study : A study published in the Journal of Natural Products highlighted the synthesis of pyrazoloquinoline derivatives and their evaluation as potential anticancer agents. The findings suggested that these compounds could effectively target cancer cell lines, showcasing their therapeutic potential .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazoloquinolines are well-documented. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases.
- Case Study : A review article discussed various pyrazole derivatives, including those related to 8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, emphasizing their role in reducing inflammation and pain in experimental models .
Pharmacological Insights
The pharmacological profile of this compound suggests its potential as a lead compound for further development into therapeutic agents.
- Mechanism of Action : The compound may exert its effects by interacting with specific molecular targets involved in cancer progression and inflammation. Understanding these interactions is crucial for optimizing its efficacy and safety profile.
Mechanism of Action
The mechanism of action of 8-chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below highlights key structural analogs and their substituent-driven pharmacological profiles:
Key Observations :
- Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group in the target compound enhances solubility and modulates COX-2/iNOS inhibition .
- Chlorine Substitution: 8-Chloro and 4-chlorophenyl groups improve binding affinity to inflammatory mediators (e.g., iNOS) compared to non-halogenated analogs .
- Amino vs. Methoxy: Derivatives with amino groups at position 3 (e.g., 2i) show higher NO inhibition (IC₅₀ < 0.5 µM) than methoxy-substituted variants .
Pharmacological Activity Comparison
Anti-Inflammatory Activity:
- Target Compound: Inhibits LPS-stimulated NO production in RAW 264.7 cells with submicromolar potency, comparable to the reference drug 1400W .
- Compound 4 (COX-2 Inhibitor) : Exhibits IC₅₀ = 0.10 µM for COX-2, attributed to the 4-methoxyphenyl group enhancing selectivity .
- Compound 2m: A benzoic acid derivative with dual iNOS/COX-2 inhibition, suggesting synergistic effects from polar substituents .
Antimalarial Activity:
- 5q: A pyrazolo[3,4-b]pyridine analog with 67% yield and moderate activity, indicating that core scaffold variations (pyridine vs. quinoline) impact efficacy .
Research Findings and Mechanistic Insights
- Target Compound: Reduces iNOS and COX-2 protein expression in macrophages, suggesting a multi-target anti-inflammatory mechanism .
- Thermal/Optical Properties : Analogs like F6 (4-chlorophenyl, methyl/fluoro) exhibit distinct fluorescence and thermal stability, highlighting applications beyond pharmacology .
- Synthetic Flexibility : Palladium-catalyzed cross-coupling allows modular synthesis of derivatives, enabling rapid SAR studies .
Biological Activity
8-Chloro-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its diverse biological activities. This heterocyclic compound belongs to the pyrazoloquinoline family, which has been recognized for various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H13Cl2N3O
- Molecular Weight : 315.2 g/mol
Antimicrobial Activity
Research indicates that pyrazoloquinolines exhibit significant antimicrobial properties. A study focused on various derivatives of pyrazoloquinolines found that certain compounds demonstrated potent activity against pathogenic bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential of these compounds in treating bacterial infections .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| 7b | 0.22 | Bactericidal |
| 10 | 0.25 | Bactericidal |
Anticancer Activity
The anticancer potential of pyrazolo[4,3-c]quinolines has also been explored. Various studies have shown that these compounds can induce apoptosis in cancer cells through multiple pathways, including the inhibition of specific kinases involved in cell proliferation and survival. For instance, a derivative of this compound was found to inhibit the growth of breast cancer cells in vitro, demonstrating its potential as a chemotherapeutic agent .
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Inhibition of Kinases : These compounds can inhibit several kinases that are critical for cancer cell survival.
- Induction of Apoptosis : They have been shown to activate apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The antimicrobial activity is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Study 1: Antimicrobial Evaluation
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of multiple pyrazoloquinoline derivatives, including the compound . The study utilized standard methods such as disk diffusion and broth microdilution to determine MIC values against various bacterial strains. The results confirmed that the compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria .
Study 2: Anticancer Efficacy
Another study investigated the effects of this compound on human breast cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls. This supports its potential role as an anticancer agent .
Q & A
Basic: What are the standard synthetic routes for this compound, and what starting materials are typically employed?
Methodological Answer:
The synthesis often begins with 2,4-dichloroquinoline-3-carbonitrile as a key precursor. Substituents are introduced via nucleophilic substitution at the 4-position of the quinoline core, followed by cyclization to form the pyrazoloquinoline scaffold . Another advanced route involves palladium-catalyzed intramolecular C–N bond formation from 4-chloroquinoline-3-carbaldehyde hydrazones. This method concurrently generates pyrazoloquinolines and anilinoquinolinecarbonitriles, with the ratio controlled by reaction temperature .
Key Analytical Validation:
- HRMS : Confirm molecular weight (e.g., C19H15ClN3O requires m/z 336.0904; deviation < 0.001) .
- NMR : Monitor aromatic proton environments (e.g., δH 7.57–8.59 for substituted aryl groups) .
Advanced: How can reaction conditions be optimized to favor pyrazoloquinoline over anilinoquinolinecarbonitrile derivatives?
Methodological Answer:
Temperature is critical. At 120°C , palladium-catalyzed reactions predominantly yield pyrazoloquinolines (>70% selectivity), while lower temperatures (e.g., 80°C) favor anilinoquinolinecarbonitriles. Use catalytic PdCl2(PPh3)₂ in DMF with microwave-assisted heating to accelerate intramolecular cyclization . Post-reaction, chromatographic separation (silica gel, ethyl acetate/hexane) isolates the desired product.
Data Contradiction Analysis:
If unexpected byproducts arise, re-examine the hydrazone precursor’s purity and Pd catalyst loading. Contamination with residual amines (e.g., from incomplete hydrazone formation) may shift product ratios .
Basic: What analytical techniques validate the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign proton environments (e.g., δH 3.43–4.80 for aliphatic CH₂ groups; δC 28.2–152.0 for aromatic carbons) .
- HRMS : Verify exact mass (e.g., Δ < 1 ppm from calculated values) .
- IR Spectroscopy : Identify functional groups (e.g., ν 3195 cm⁻¹ for NH stretches in pyrazole rings) .
- Melting Point : Confirm consistency with literature (e.g., >300°C for fused derivatives) .
Advanced: How to address discrepancies in NMR data when characterizing substituent effects?
Methodological Answer:
Discrepancies often arise from rotameric equilibria or solvent-induced shifts . For example:
- Use DMSO-d6 instead of CDCl3 to stabilize NH protons (δH 13.72) .
- Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- Compare experimental shifts with computational predictions (DFT-based NMR calculations) to validate assignments .
Advanced: What strategies evaluate this compound’s biological activity against cancer or malaria?
Methodological Answer:
- Anticancer Screening :
- Antimalarial Testing :
Data Interpretation Caveats:
Contradictory activity between analogs may stem from solubility differences or metabolic stability . Use logP calculations (e.g., ClogP ~3.5) and microsomal stability assays to prioritize candidates .
Basic: How are substituents at the 3- and 4-positions of the pyrazoloquinoline core introduced?
Methodological Answer:
- 3-Position : Electrophilic aromatic substitution (e.g., nitration followed by reduction to NH₂) .
- 4-Position : Suzuki coupling with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) under Pd(OAc)₂ catalysis .
Troubleshooting : If coupling yields drop, pre-activate the boronic acid with NaHCO3 or switch to microwave-assisted conditions .
Advanced: How to resolve conflicting bioactivity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (e.g., LC-MS/MS) to identify rapid clearance.
- Metabolite Identification : Use HRMS/MS to detect oxidative metabolites (e.g., demethylation of 4-methoxy groups) .
- Formulation Optimization : Encapsulate in liposomes to enhance bioavailability if poor solubility is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
